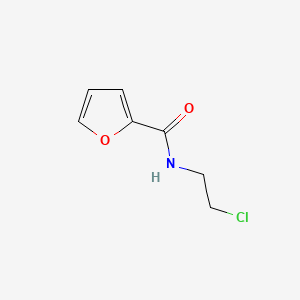












|
REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][CH2:4][NH2:5].C(N(CC)CC)C.[O:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](Cl)=[O:19]>ClC(Cl)Cl>[Cl:2][CH2:3][CH2:4][NH:5][C:18]([C:14]1[O:13][CH:17]=[CH:16][CH:15]=1)=[O:19] |f:0.1|
|


|
Name
|
87
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCCN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
96
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
To a stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
ADDITION
|
|
Details
|
is added dropwise, during a 1.50 hours period
|
|
Duration
|
1.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
at a temperature below 5° C
|
|
Type
|
STIRRING
|
|
Details
|
Upon completion, stirring
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is poured onto water
|
|
Type
|
CUSTOM
|
|
Details
|
the layers are separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted with trichloromethane
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed with water, with a diluted hydrochloric acid solution and again twice with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by column-chromatography over silica gel using
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of trichloromethane and 2% of methanol as eluent
|
|
Type
|
CUSTOM
|
|
Details
|
The pure fractions are collected
|
|
Type
|
CUSTOM
|
|
Details
|
the eluent is evaporated
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCNC(=O)C=1OC=CC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |